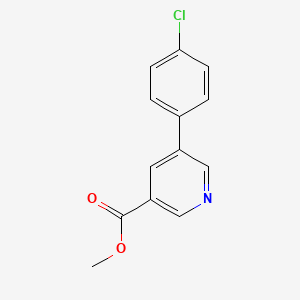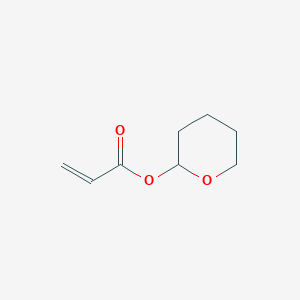
Oxan-2-yl prop-2-enoate
Übersicht
Beschreibung
Oxan-2-yl prop-2-enoate, also known as tetrahydropyranyl acrylate, is a chemical compound with the molecular formula C8H12O3 . Its molecular weight is 156.17900 .
Molecular Structure Analysis
The molecular structure of Oxan-2-yl prop-2-enoate consists of 8 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms . The exact mass is 156.07900 .Physical And Chemical Properties Analysis
The physical and chemical properties of Oxan-2-yl prop-2-enoate include a molecular weight of 156.17900, a flash point of 176 °F, and a LogP of 1.24220 . Unfortunately, the density, boiling point, and melting point are not available .Wissenschaftliche Forschungsanwendungen
Organocatalytic Synthesis of Chroman Derivatives
The compound has been utilized in the organocatalytic synthesis of tricyclic chroman derivatives , showcasing its versatility in organic synthesis. A study developed tandem transformations involving (E)-2-hydroxyaryl-2-oxobut-3-enoate derivatives with enals in the presence of an organocatalyst. This approach led to the creation of chiral chroman derivatives with excellent yields, enantioselectivities, and diastereoselectivities by adjusting reactant ratios and reaction temperatures (Geng et al., 2014).
Gold-Catalyzed Oxidative C-O Bond Formation
Another significant application involves gold-catalyzed oxidative C-O bond formation , highlighting the compound's role in facilitating efficient synthesis routes. This methodology employs a unique Au(I)/Au(III) catalytic cycle, offering an innovative approach to synthesizing captodative alkenes and dienones from readily available starting materials (Peng et al., 2009).
Photoremovable Protecting Groups
Oxan-2-yl prop-2-enoate derivatives have been explored as photoremovable protecting groups in synthetic chemistry. Research has demonstrated that 1-oxoindan-2-yl and 1,3-dioxoindan-2-yl carboxylic acid esters can be efficiently photolyzed to release protected compounds, indicating their potential in photochemical applications (Literák et al., 2008).
Synthesis of Substituted Tetrahydrofuran
The compound is also instrumental in the synthesis of substituted tetrahydrofuran , showcasing its application in the generation of complex molecular architectures. A study highlighted a Lewis base-catalyzed domino reaction that produces tetrahydrofuran derivatives, underscoring the compound's utility in constructing functionalized molecular frameworks (Liu et al., 2014).
Photoalignment of Liquid Crystals
Furthermore, derivatives of Oxan-2-yl prop-2-enoate have been applied in the photoalignment of liquid crystals , indicating its potential in materials science and display technology. Research has shown that certain prop-2-enoates can promote excellent photoalignment of nematic liquid crystals, suggesting applications in liquid crystal display (LCD) technologies (Hegde et al., 2013).
Safety and Hazards
Eigenschaften
IUPAC Name |
oxan-2-yl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-2-7(9)11-8-5-3-4-6-10-8/h2,8H,1,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGWRVVZMNXRWDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OC1CCCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
52858-58-9 | |
| Record name | 2-Propenoic acid, tetrahydro-2H-pyran-2-yl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52858-58-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID20619931 | |
| Record name | Oxan-2-yl prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20619931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Oxan-2-yl prop-2-enoate | |
CAS RN |
52858-57-8 | |
| Record name | Oxan-2-yl prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20619931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 52858-57-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


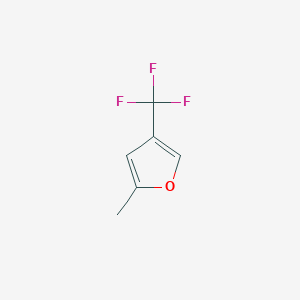
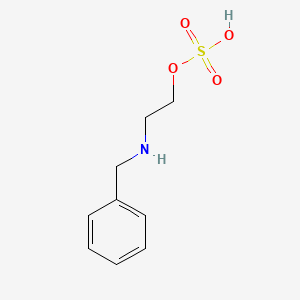
![8-Bromo-2,2-dimethyl-4H-benzo[1,4]oxazin-3-one](/img/structure/B1628932.png)
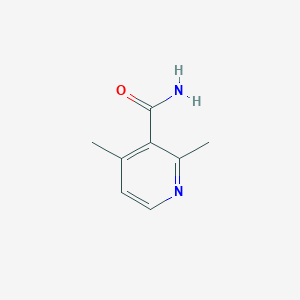
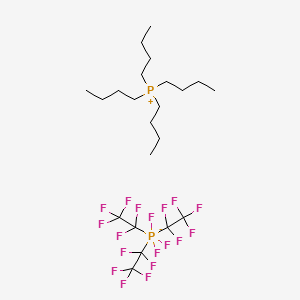
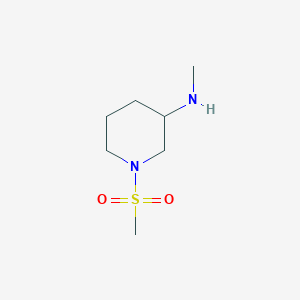

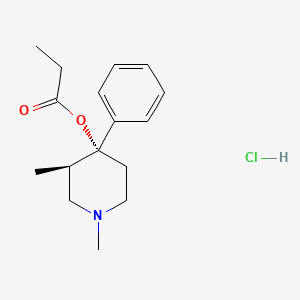
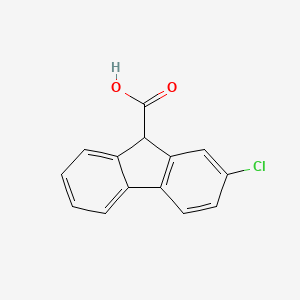


![(3'-Methoxy-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B1628951.png)
